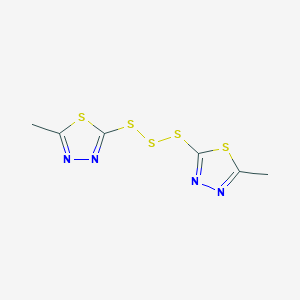![molecular formula C9H16N2 B15166743 1,5-Diazabicyclo[3.3.3]undec-2-ene CAS No. 344294-55-9](/img/structure/B15166743.png)
1,5-Diazabicyclo[3.3.3]undec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazabicyclo[3.3.3]undec-2-ene is a bicyclic amidine compound with the molecular formula C9H16N2. It is known for its strong basicity and is commonly used as a non-nucleophilic base in organic synthesis. This compound is particularly valued for its ability to catalyze various chemical reactions without participating in the reaction itself.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.3.3]undec-2-ene can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under basic conditions. For example, the reaction of 1,5-diaminopentane with formaldehyde and formic acid can yield this compound through a series of cyclization and reduction steps .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvents such as tert-butyl alcohol or tertiary amyl alcohol are commonly used, and catalysts like sodium hydroxide are employed to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazabicyclo[3.3.3]undec-2-ene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can act as a reducing agent in certain reactions, such as the reduction of azides to amines.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include azides, aldehydes, and ketones. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures. Solvents such as dichloromethane or ethanol are frequently used .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reduction of azides with this compound yields amines as the primary products .
Applications De Recherche Scientifique
1,5-Diazabicyclo[3.3.3]undec-2-ene has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,5-Diazabicyclo[3.3.3]undec-2-ene involves its strong basicity, which allows it to deprotonate various substrates and facilitate chemical reactions. It acts as a proton acceptor, stabilizing reaction intermediates and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic amidine compound with similar basicity and catalytic properties.
1,5-Diazabicyclo[4.3.0]non-5-ene: A related compound with a slightly different ring structure and reactivity.
Uniqueness
1,5-Diazabicyclo[3.3.3]undec-2-ene is unique due to its specific ring structure, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic applications where other bases may not perform as well .
Propriétés
Numéro CAS |
344294-55-9 |
|---|---|
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
1,5-diazabicyclo[3.3.3]undec-2-ene |
InChI |
InChI=1S/C9H16N2/c1-4-10-6-2-7-11(5-1)9-3-8-10/h1,4H,2-3,5-9H2 |
Clé InChI |
WNPBLZXDZRREFY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCCN(C1)C=CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



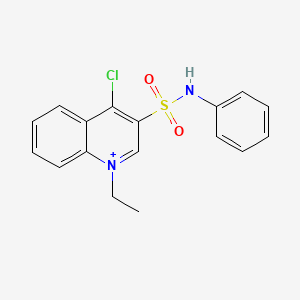
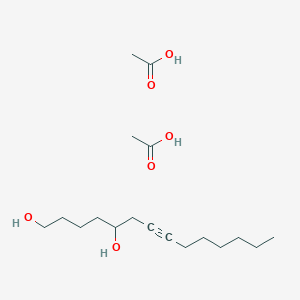
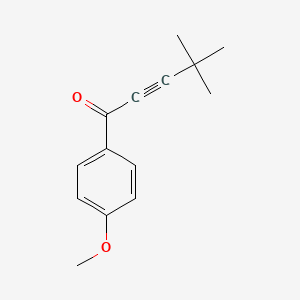
![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![N-[{3-[Hydroxy(dimethyl)silyl]propyl}(methyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B15166711.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)

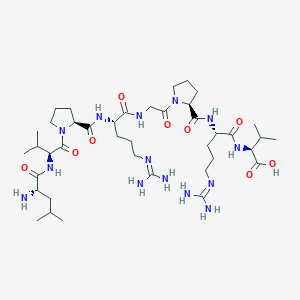
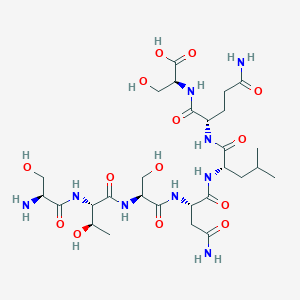
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)
